molecular formula C17H16N2O2S B11521932 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

Cat. No.: B11521932
M. Wt: 312.4 g/mol
InChI Key: VFFRWEYRGSGJRT-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one is an organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a 4-methylphenoxyethylsulfanyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under heating conditions to form the quinazolinone ring.

    Introduction of the 4-methylphenoxyethylsulfanyl Group: This step involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol, which is then converted to 2-(4-methylphenoxy)ethylsulfanyl chloride using thionyl chloride. Finally, this intermediate reacts with the quinazolinone core to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazolinone using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenoxyethylsulfanyl group may enhance the compound’s binding affinity or selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one: Similar structure with an ethoxy group instead of a methyl group.

    2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-benzimidazole: Similar structure with a benzimidazole core instead of a quinazolinone core.

Uniqueness

2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the quinazolinone core and the phenoxyethylsulfanyl group provides a distinct set of properties that can be exploited for various applications.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

2-[2-(4-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H16N2O2S/c1-12-6-8-13(9-7-12)21-10-11-22-17-18-15-5-3-2-4-14(15)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20)

InChI Key

VFFRWEYRGSGJRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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